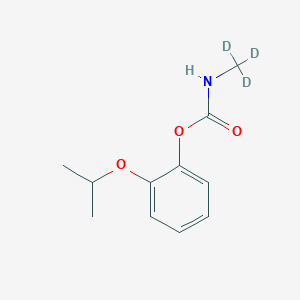![molecular formula C17H23NO3 B1436018 Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate CAS No. 2173071-92-4](/img/structure/B1436018.png)
Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
Vue d'ensemble
Description
The compound “Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate” is a complex organic molecule. It contains a bicyclic structure (bicyclo[3.3.1]nonane), which is common in many biologically significant natural products . The presence of a benzylamino group and a carboxylate ester group suggests that it might have interesting chemical properties.
Applications De Recherche Scientifique
Synthesis and Conformational Studies
Synthesis and Structural Analysis : This compound and related derivatives have been synthesized and analyzed for their structural and conformational properties. Fernández et al. (1992) conducted a detailed study on amides derived from a similar bicyclic compound, focusing on their synthesis and structural characteristics using NMR spectroscopy and X-ray diffraction techniques (Fernández et al., 1992).
Conformational Behavior and Stereochemistry : The conformational behavior and stereochemistry of these compounds are a significant area of research. Vafina et al. (2003) explored the stereochemical aspects of Michael reactions involving similar bicyclic compounds, providing insights into their molecular behavior (Vafina et al., 2003).
NMR Spectroscopic Analysis : NMR spectroscopy has been widely used to study these compounds. Arias-Pérez et al. (1995) used 1H, 13C, and 2D NMR spectroscopy to study ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a related compound, for understanding its conformational behavior (Arias-Pérez et al., 1995).
Molecular Mechanics and Conformational Energies : Studies have also focused on understanding the conformational energies and geometries of these compounds. Cranenburgh et al. (1981) performed empirical force field calculations on similar oxa- and dioxabicyclo[3.3.1]nonanes to determine their conformational preferences and geometries (Cranenburgh et al., 1981).
Applications in Peptidomimetic and Ligand Synthesis
Peptidomimetic Synthesis : These compounds have potential applications in the synthesis of constrained peptidomimetics. Mandal et al. (2005) reported the synthesis of azabicyclo[4.3.0]nonane amino acids, useful in peptide-based drug discovery (Mandal et al., 2005).
Chiral Ligands in Catalysis : Breuning et al. (2009) developed a route to synthesize enantiomerically pure 9-oxabispidines from similar compounds. These oxabispidines were used as chiral ligands in catalytic processes, demonstrating their utility in enantioselective reactions (Breuning et al., 2009).
Propriétés
IUPAC Name |
methyl 9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-17(19)13-7-14-10-21-11-15(8-13)16(14)18-9-12-5-3-2-4-6-12/h2-6,13-16,18H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBGGAZSSWLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2COCC(C1)C2NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1435935.png)
![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)
![10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine](/img/structure/B1435941.png)
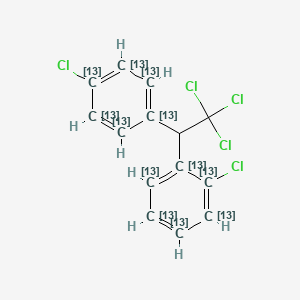
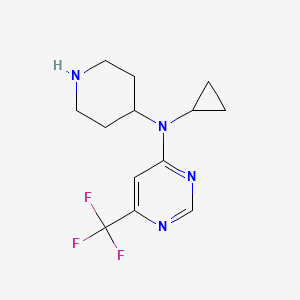
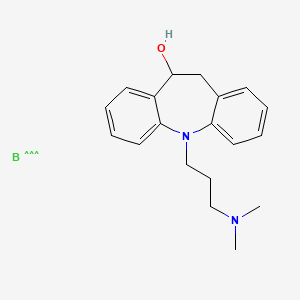
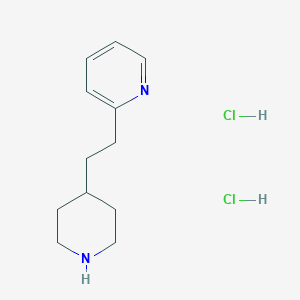
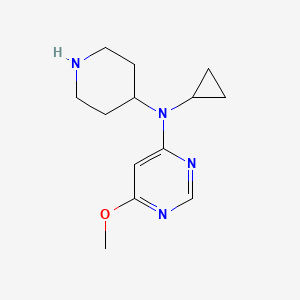
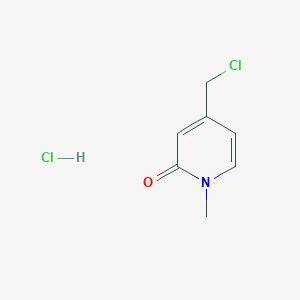
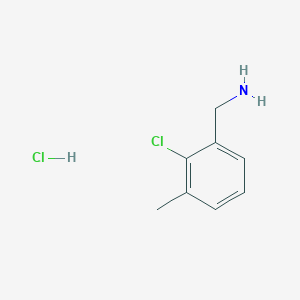
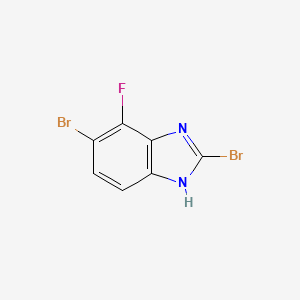
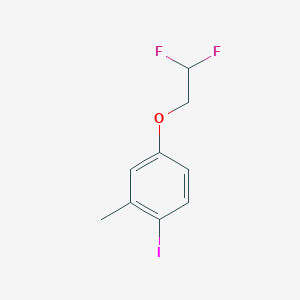
![sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B1435956.png)
